3-[(2-chloro-4-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine
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Overview
Description
3-[(2-chloro-4-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-chloro-4-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with 5-methyl-1,2,4-triazole-3-thiol under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[(2-chloro-4-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the halogen atoms, resulting in a different set of derivatives.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated derivatives.
Substitution: Azide or cyano derivatives.
Scientific Research Applications
3-[(2-chloro-4-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and certain types of cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2-chloro-4-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins that are crucial for the survival and proliferation of microorganisms or cancer cells. The exact pathways and molecular targets are still under investigation, but it is thought to interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- **3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine
- **3-[(2,6-difluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine
- **3-[(2-chloro-4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine
Uniqueness
The uniqueness of 3-[(2-chloro-4-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms in the benzyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[(2-chloro-4-fluorophenyl)methylsulfanyl]-5-methyl-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN4S/c1-6-14-15-10(16(6)13)17-5-7-2-3-8(12)4-9(7)11/h2-4H,5,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQLESJWZDKFEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N)SCC2=C(C=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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